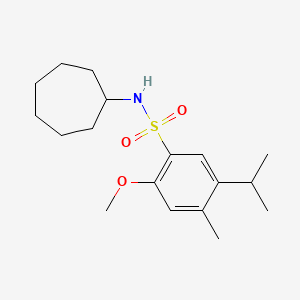

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Description

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (2-position), methyl (4-position), and isopropyl (5-position) groups. The sulfonamide group at the 1-position is further substituted with a cycloheptyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cycloheptyl group, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name |

N-cycloheptyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3S/c1-13(2)16-12-18(17(22-4)11-14(16)3)23(20,21)19-15-9-7-5-6-8-10-15/h11-13,15,19H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZNVZLQNQFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2CCCCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related sulfonamides with variations in substituents and biological targets:

Key Observations

Substituent Impact on Activity: The cycloheptyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., isopropyl or methyl). This may enhance membrane permeability but reduce solubility in aqueous environments. Gefapixant’s diaminopyrimidinyloxy group enables specific binding to purinergic receptors, highlighting how heterocyclic substituents can dictate target selectivity . Quinazolinone-containing analogs () demonstrate COX-2 inhibition, suggesting that fused heterocycles enhance enzyme affinity .

Biological Target Divergence: Despite shared sulfonamide and methoxy motifs, substituent variations lead to divergent applications. For example, gefapixant targets P2X3 receptors for chronic cough, while quinazolinone derivatives inhibit COX-2 in inflammation .

Synthetic Approaches: Chlorosulfonation-amidation () is a common method for sulfonamide synthesis. The target compound likely requires cycloheptylamine as the amine source, differing from gefapixant’s diaminopyrimidine intermediate .

Computational Predictions: AutoDock Vina () could model the target compound’s binding to COX-2 or P2X3 receptors, leveraging structural similarities to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.